Carbonylbis(triphenylphosphine)rhodium(I) Chloride

Description

Introduction and Fundamental Characteristics

Nomenclature and Structural Identity

Chemical Formula and Molecular Structure

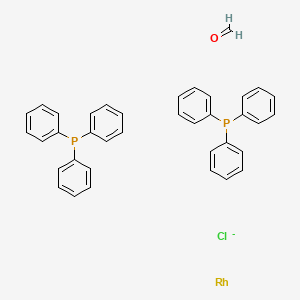

Carbonylbis(triphenylphosphine)rhodium(I) chloride possesses the molecular formula C₃₇H₃₀ClOP₂Rh, corresponding to a molecular weight of 690.94 grams per mole. The structural architecture of this complex centers around a rhodium(I) metal center coordinated to four ligands in a square planar arrangement. The coordination sphere comprises two triphenylphosphine ligands positioned in a mutually trans configuration, one carbonyl ligand, and one chloride ion. This specific geometric arrangement results from the d⁸ electronic configuration of the rhodium(I) center, which favors square planar coordination geometry over tetrahedral alternatives.

The exact mass of the compound has been determined to be 690.051546 atomic mass units through high-resolution mass spectrometry analysis. The molecular structure exhibits C₁ symmetry due to the presence of different ligand types, with the rhodium center serving as the coordination hub for the entire complex. Crystallographic studies have revealed that the complex adopts a slightly distorted square planar structure, with bond angles deviating marginally from the ideal 90-degree geometry due to steric interactions between the bulky triphenylphosphine ligands.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₇H₃₀ClOP₂Rh | |

| Molecular Weight | 690.94 g/mol | |

| Exact Mass | 690.051546 u | |

| Coordination Geometry | Square Planar | |

| Metal Oxidation State | +1 |

Alternative Nomenclature and Representation

The compound is recognized under multiple systematic and common names within the chemical literature, reflecting its widespread usage and historical development. The International Union of Pure and Applied Chemistry systematic name designates it as carbonylchlorobis(triphenylphosphine)rhodium(I). Alternative nomenclature includes bis(triphenylphosphine)rhodium(I) carbonyl chloride, chlorocarbonylbis(triphenylphosphine)rhodium(I), and rhodiumbis(triphenylphosphine) carbonyl chloride. The compound is also frequently represented using the abbreviated formula RhCl(CO)(PPh₃)₂, where Ph represents phenyl groups.

The Chemical Abstracts Service has assigned the registry number 13938-94-8 to this compound, providing a unique identifier for database searches and regulatory purposes. The European Inventory of Existing Commercial Chemical Substances number 237-712-8 serves as an additional identifier within European chemical regulations. The compound appears in various chemical databases under different representations, including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings.

The structural representation can be expressed through multiple chemical notation systems. The International Chemical Identifier string provides a standardized method for describing the molecular structure: InChI=1S/2C₁₈H₁₅P.CO.ClH.Rh/c21-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h21-15H;;1H;/q;;+1;;+1/p-1. This notation captures the connectivity and formal charge distribution within the molecular framework.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader exploration of rhodium coordination chemistry that gained momentum in the mid-20th century. This compound represents a significant member of the family of rhodium-phosphine complexes that have played crucial roles in advancing our understanding of homogeneous catalysis. The complex serves as the rhodium analogue of Vaska's complex, which was first reported by J. W. DiLuzio and Lauri Vaska in 1961 for the corresponding iridium system.

The synthesis and characterization of this compound occurred within the context of developing new catalytic systems for industrial applications. The compound was originally prepared through the treatment of dirhodium tetracarbonyl dichloride with triphenylphosphine, though modern synthetic approaches typically employ the carbonylation of Wilkinson's catalyst as a more convenient preparative method. This synthetic evolution reflects the broader development of rhodium-based catalytic systems and their optimization for practical applications.

The historical significance of this compound extends beyond its individual properties to encompass its role in establishing fundamental principles of coordination chemistry and homogeneous catalysis. Studies involving this complex have contributed to the development of theoretical frameworks for understanding oxidative addition, ligand substitution, and catalytic cycles in transition metal chemistry. The compound has served as a model system for investigating the electronic and steric factors that influence reactivity in square planar rhodium(I) complexes.

Physical Properties

Spectroscopic Characteristics

This compound exhibits distinctive spectroscopic signatures that facilitate its identification and structural characterization. Nuclear magnetic resonance spectroscopy provides particularly valuable information about the compound's structure and dynamics in solution. The ³¹P nuclear magnetic resonance spectrum displays characteristic patterns reflecting the coordination environment of the triphenylphosphine ligands and their coupling to the rhodium center. The phosphorus nuclei experience coupling to the rhodium-103 nucleus, which possesses a nuclear spin of 1/2, resulting in characteristic doublet patterns in the ³¹P spectrum.

The ¹H nuclear magnetic resonance spectrum reveals the aromatic proton signals from the triphenylphosphine ligands, typically appearing in the 7-8 parts per million region. The integration ratios and coupling patterns provide information about the ligand environment and molecular symmetry. The ¹³C nuclear magnetic resonance spectrum contains signals for the aromatic carbon atoms of the triphenylphosphine ligands, as well as the carbonyl carbon, which appears at characteristic low-field chemical shifts.

Infrared spectroscopy provides crucial information about the carbonyl stretching frequency, which serves as a diagnostic tool for assessing the electronic environment of the rhodium center. The carbonyl stretching frequency typically appears around 1960-1980 wavenumbers, with the exact position depending on the solvent and measurement conditions. This frequency reflects the degree of back-bonding between the rhodium center and the carbonyl ligand, providing insights into the electronic structure of the complex.

Crystalline Structure and Morphology

This compound crystallizes as bright yellow crystals with well-defined morphological characteristics. The crystalline material exhibits excellent stability under ambient conditions when properly stored, maintaining its structural integrity over extended periods. X-ray crystallographic studies have provided detailed information about the solid-state structure, confirming the square planar coordination geometry around the rhodium center.

The crystal structure reveals that the triphenylphosphine ligands occupy mutually trans positions, minimizing steric interactions between the bulky phenyl groups. This arrangement results in a molecular geometry that maximizes stability while maintaining optimal electronic properties for catalytic applications. The carbonyl and chloride ligands complete the square planar coordination sphere, positioned trans to each other in the most thermodynamically stable configuration.

The crystalline material demonstrates characteristic optical properties, appearing as bright yellow crystals with a lustrous appearance. The color results from electronic transitions within the rhodium-ligand framework, specifically charge transfer transitions that occur in the visible region of the electromagnetic spectrum. The crystal habit typically consists of well-formed prismatic or needle-like crystals, depending on the crystallization conditions employed during synthesis.

| Crystalline Property | Description | Reference |

|---|---|---|

| Color | Bright Yellow | |

| Crystal Habit | Prismatic/Needle-like | |

| Coordination Geometry | Square Planar | |

| Ligand Arrangement | Trans-triphenylphosphine |

Thermal Stability and Decomposition Parameters

The thermal behavior of this compound has been extensively characterized through differential scanning calorimetry and thermogravimetric analysis. The compound exhibits a melting point range of 224-227 degrees Celsius, accompanied by decomposition processes that limit the accessibility of the pure liquid phase. This thermal decomposition behavior is characteristic of many organometallic complexes containing thermally labile metal-ligand bonds.

The decomposition process typically involves the sequential loss of ligands, beginning with the carbonyl ligand due to its relatively weak metal-carbon bond strength compared to the metal-phosphorus bonds. Thermogravimetric analysis reveals stepwise weight loss patterns corresponding to the elimination of different ligand components. The triphenylphosphine ligands generally remain coordinated to higher temperatures due to their strong donor properties and the stability of rhodium-phosphorus bonds.

Temperature-dependent studies have shown that the complex begins to show signs of thermal instability around 200 degrees Celsius, with noticeable decomposition occurring at the melting point. The decomposition products include free triphenylphosphine, rhodium-containing residues, and volatile organic compounds derived from ligand fragmentation. This thermal behavior necessitates careful temperature control during synthetic procedures and storage conditions.

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 224-227°C | |

| Decomposition Temperature | ~200°C onset | |

| Thermal Behavior | Stepwise ligand loss | |

| Stability Range | Stable below 200°C |

Chemical Properties

Solubility Profile in Various Solvents

This compound demonstrates a distinctive solubility profile that reflects its organometallic nature and the presence of both polar and nonpolar structural elements. The compound exhibits excellent solubility in polar aprotic solvents such as acetone, chloroform, and dichloromethane. These solvents effectively solvate the complex through dipole-dipole interactions and coordination to the metal center without interfering with the existing ligand framework.

Moderate solubility is observed in alcoholic solvents, including ethanol and methanol. The hydroxyl groups in these solvents can form hydrogen bonds with the chloride ligand while the organic portions interact favorably with the triphenylphosphine ligands. However, prolonged exposure to protic solvents may lead to ligand substitution reactions, particularly under elevated temperatures or in the presence of excess solvent molecules.

The compound shows limited solubility in nonpolar hydrocarbon solvents such as hexane and petroleum ether. This reduced solubility stems from the polar nature of the rhodium-chloride and rhodium-carbonyl bonds, which cannot be effectively solvated by nonpolar solvent molecules. Aromatic solvents like benzene and toluene provide intermediate solubility due to π-π interactions between the solvent molecules and the phenyl rings of the triphenylphosphine ligands.

Stability Under Atmospheric Conditions

The stability of this compound under atmospheric conditions represents a crucial aspect of its practical utility and storage requirements. The crystalline solid demonstrates remarkable air stability when properly handled and stored, maintaining its structural integrity and catalytic activity over extended periods. This stability contrasts favorably with many other rhodium(I) complexes that exhibit rapid decomposition upon exposure to atmospheric oxygen and moisture.

The complex remains stable in dry air for extended periods, showing no significant decomposition or color changes when stored under appropriate conditions. However, prolonged exposure to humid environments may lead to gradual hydrolysis reactions, particularly affecting the metal-chloride bond. The triphenylphosphine ligands provide steric protection to the rhodium center, reducing the accessibility of atmospheric moisture and oxygen to the reactive coordination sites.

In solution, the stability profile changes significantly depending on the solvent system and atmospheric conditions. Exposure to oxygen in solution can lead to oxidative addition reactions, converting the rhodium(I) center to higher oxidation states and altering the catalytic properties of the complex. This sensitivity necessitates the use of inert atmosphere techniques during solution-phase reactions and storage of dissolved samples.

Temperature effects play a significant role in atmospheric stability, with elevated temperatures accelerating decomposition processes even under inert conditions. Storage recommendations typically specify cool, dry conditions with protection from light to maximize the shelf life of the compound. The complex should be stored in tightly sealed containers under nitrogen or argon atmospheres for optimal long-term stability.

Reactivity Patterns and Coordination Chemistry

The reactivity profile of this compound is fundamentally governed by its square planar d⁸ electronic configuration and the resulting 16-electron count. This coordinatively unsaturated state renders the complex highly susceptible to ligand addition reactions, particularly oxidative addition processes that increase the electron count to the thermodynamically favored 18-electron configuration. The complex readily undergoes oxidative addition with small molecules such as hydrogen, halogens, and alkyl halides, converting the rhodium(I) center to rhodium(III) with concomitant changes in coordination geometry.

Ligand substitution reactions represent another important class of transformations for this complex. The carbonyl ligand can be displaced by other π-accepting ligands such as alkenes, alkynes, or phosphines under appropriate conditions. These substitution reactions typically proceed through associative mechanisms due to the coordinatively unsaturated nature of the starting complex. The trans influence of the triphenylphosphine ligands affects the relative lability of the carbonyl and chloride ligands, with the carbonyl generally showing greater reactivity toward substitution.

The complex serves as a precursor to numerous other rhodium complexes through targeted ligand substitution or addition reactions. Treatment with sodium borohydride in the presence of additional triphenylphosphine generates tris(triphenylphosphine)rhodium carbonyl hydride, an important catalyst for hydroformylation reactions. This transformation illustrates the utility of the complex as a synthetic intermediate in the preparation of specialized catalytic systems.

Coordination chemistry studies have revealed that the complex can undergo cyclometallation reactions under specific conditions, leading to the formation of rhodium-carbon bonds through intramolecular activation of aromatic carbon-hydrogen bonds. These reactions typically require elevated temperatures and result in the formation of five-membered metallacycle rings incorporating rhodium and carbon atoms from the triphenylphosphine ligands.

Propriétés

Numéro CAS |

13938-94-8 |

|---|---|

Formule moléculaire |

C37H30Cl2OP2Rh |

Poids moléculaire |

726.4 g/mol |

Nom IUPAC |

carbonyl dichloride;rhodium;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;; |

Clé InChI |

FERQZYSWBVOPNX-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |

SMILES canonique |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh] |

Description physique |

Yellow crystals; [Alfa Aesar MSDS] |

Origine du produit |

United States |

Méthodes De Préparation

Table 1: Comparative Catalytic Performance of RhCl(CO)(PPh₃)₂ Synthesized via Different Methods

| Synthesis Method | Average TON | Aldehyde Yield (%) | Standard Deviation |

|---|---|---|---|

| Classical (RhCl₃ route) | 801 | 47 | ±158 |

| Optimized (−35°C) | 850 | 53 | ±49 |

The data underscores the impact of synthetic rigor on catalytic efficiency, particularly in hydroformylation reactions.

Recrystallization and Purification Techniques

Post-synthetic purification ensures ligand homogeneity. Recrystallization from toluene or dichloromethane/hexane mixtures removes excess PPh₃ and inorganic salts. Crystalline RhCl(CO)(PPh₃)₂ exhibits superior air stability compared to solvated forms, with decomposition temperatures exceeding 220°C.

Analytical Characterization

Successful synthesis is confirmed via:

Analyse Des Réactions Chimiques

Types of Reactions

Carbonylbis(triphenylphosphine)rhodium(I) chloride undergoes various types of reactions, including:

Substitution Reactions: The compound can undergo ligand substitution reactions where the triphenylphosphine ligands are replaced by other ligands.

Oxidative Addition: It can participate in oxidative addition reactions, where the rhodium center is oxidized, and new ligands are added to the metal center.

Reductive Elimination: The compound can also undergo reductive elimination, where ligands are eliminated from the metal center, reducing its oxidation state.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Carbon Monoxide: Used in the carbonylation process.

Sodium Borohydride: Used in the reduction reactions.

Various Ligands: Used in substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, in substitution reactions, the products are new rhodium complexes with different ligands. In oxidative addition reactions, the products are rhodium complexes with higher oxidation states .

Applications De Recherche Scientifique

Carbonylbis(triphenylphosphine)rhodium(I) chloride has a wide range of scientific research applications, including:

Biology: The compound is used in studies involving metal-ligand interactions and their effects on biological systems.

Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of new drugs.

Mécanisme D'action

The mechanism by which carbonylbis(triphenylphosphine)rhodium(I) chloride exerts its effects involves the coordination of the rhodium center with various ligands. The rhodium center can undergo oxidative addition, reductive elimination, and ligand substitution reactions, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific reaction and the ligands present .

Comparaison Avec Des Composés Similaires

Activité Biologique

Carbonylbis(triphenylphosphine)rhodium(I) chloride (often referred to as Rh(PPh₃)₂(CO)Cl) is a notable organometallic compound used extensively in catalysis and has garnered attention for its biological activity. This article delves into the biological implications of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₃₇H₃₀ClOP₂Rh

- Molecular Weight : 690.95 g/mol

- Appearance : Light yellow to brown powder

- Melting Point : 227 °C (decomposes)

- Solubility : Soluble in organic solvents such as acetone, chloroform, and ethanol .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through coordination chemistry. Key mechanisms include:

- Catalytic Activity : The compound acts as a catalyst in various organic reactions, which can lead to the formation of biologically active compounds. For instance, it has been utilized in the synthesis of pharmaceuticals and agrochemicals.

- Metal Ion Interaction : Rhodium complexes can mimic essential metal ions in biological systems, potentially influencing enzyme activity and metabolic pathways .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhodium complexes may induce oxidative stress in cells, which can lead to apoptosis or cell death in cancer cells .

Case Studies and Research Findings

-

Anticancer Activity :

- A study demonstrated that rhodium complexes exhibit selective cytotoxicity towards certain cancer cell lines. The mechanism appears to involve the generation of ROS and subsequent activation of apoptotic pathways .

- In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells by disrupting cellular redox balance .

- Enzyme Inhibition :

- Antimicrobial Properties :

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Carbonylbis(triphenylphosphine)rhodium(I) Chloride, and how do reaction conditions influence yield?

The complex is typically synthesized via the reaction of RhCl₃·3H₂O with triphenylphosphine (PPh₃) and formaldehyde in ethanol. Key steps include ligand substitution and carbonyl insertion. For instance, RhCl₃·3H₂O reacts with excess PPh₃ under reflux in ethanol, with formaldehyde acting as a carbonyl source. The reaction is monitored by ³¹P NMR to track ligand coordination . Variations in solvent (e.g., THF vs. ethanol) and temperature (boiling ethanol vs. lower temperatures) can alter reaction kinetics and purity. Crystallization from dichloromethane/hexane mixtures yields orange-red crystals suitable for X-ray analysis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this complex?

- ³¹P NMR : A singlet near δ 50 ppm confirms equivalent PPh₃ ligands in the trans configuration .

- IR Spectroscopy : The ν(CO) stretch at ~1,980 cm⁻¹ indicates a terminal carbonyl ligand .

- X-ray Crystallography : Geometric parameters (e.g., Rh–Cl bond length ~2.35 Å, Rh–P ~2.30 Å) confirm the square-planar geometry. Displacement parameters help assess ligand disorder .

Q. What are the primary catalytic applications of this complex in organic synthesis?

The complex catalyzes hydroformylation of olefins and autoxidation of allylic-substituted cycloalkenes. For example, in hydroformylation, it facilitates CO insertion into Rh–H bonds under syngas (H₂/CO) at 55–100°C and pressures ≥10 atm . In autoxidation, it promotes regiospecific allylic oxidation of 3-(trimethylsilyl)cycloalkenes to enones using O₂ or tert-butyl hydroperoxide .

Advanced Research Questions

Q. How does the electronic structure of this complex influence its oxidative addition reactivity compared to Vaska’s complex?

Unlike Vaska’s complex (Ir-based), the Rh analogue exhibits lower oxidative addition activity due to weaker Rh–CO π-backbonding, as evidenced by ν(CO) shifts in IR. Density functional theory (DFT) studies suggest higher electron density at Rh reduces H₂ or O₂ activation efficiency. Comparative kinetic studies under identical conditions (e.g., H₂ pressure, solvent) reveal slower H–H bond cleavage .

Q. What strategies resolve contradictions in reported catalytic efficiencies for hydroformylation?

Discrepancies often arise from ligand:Rh ratios, solvent polarity, and gas partial pressures. For example, excess PPh₃ (>3:1) can inhibit catalysis by saturate coordination sites, while low CO partial pressure favors alkene isomerization. Controlled experiments with in situ IR monitoring are recommended to optimize conditions .

Q. How do steric effects from substituted phosphine ligands alter catalytic selectivity?

Replacing PPh₃ with bulky ligands (e.g., PEtPh₂) increases steric hindrance, favoring linear vs. branched aldehyde products in hydroformylation. Single-crystal studies show ligand bite angles >90° correlate with enhanced regioselectivity. Comparative ³¹P NMR data (e.g., δ shifts for PEtPh₂ vs. PPh₃) quantify electronic contributions .

Q. What experimental precautions are critical for handling this complex under inert atmospheres?

The complex is air-sensitive, requiring Schlenk-line or glovebox techniques for synthesis and storage. Decomposition pathways (e.g., CO loss or phosphine oxidation) are monitored by UV-vis (λ ~450 nm decay) and TGA (mass loss ~160°C). Use of anhydrous solvents and rigorous exclusion of moisture prevents ligand hydrolysis .

Methodological Considerations

Q. How can researchers distinguish between cis and trans isomers in catalytic intermediates?

- ²D NMR (NOESY) : Proximity of PPh₃ protons in cis isomers generates cross-peaks absent in trans configurations.

- X-ray Diffraction : Trans isomers exhibit P–Rh–P angles ~180°, while cis configurations show ~90° angles .

Q. What analytical approaches validate the purity of synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.